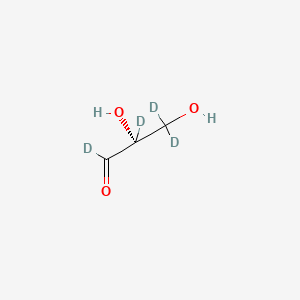
2-Hydroxy Atorvastatin tert-Butyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy Atorvastatin tert-Butyl Ester is a chemical compound that serves as an intermediate in the synthesis of atorvastatin, a widely used statin medication for lowering cholesterol levels. Atorvastatin is known for its ability to inhibit HMG-CoA reductase, an enzyme involved in the biosynthesis of cholesterol. This compound plays a crucial role in the production of atorvastatin, contributing to its effectiveness in managing hypercholesterolemia and preventing cardiovascular diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy Atorvastatin tert-Butyl Ester typically involves the Paal-Knorr pyrrole synthesis, which is a key step in the production of statin side chains. This method allows for the efficient introduction of chiral centers, which are essential for the biological activity of statins . The process involves the condensation of a diketone with a protected side chain amine, followed by hydrolysis and esterification steps to obtain the final product .
Industrial Production Methods
On an industrial scale, the production of atorvastatin and its intermediates, including this compound, involves several key improvements to enhance yield and purity. These improvements include the isolation of pure products at various stages and the use of convenient extraction procedures . The goal is to achieve high product purity (>99.5%) and facilitate large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy Atorvastatin tert-Butyl Ester undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of atorvastatin, which retain the pharmacological activity of the parent compound. These derivatives are often used in further synthetic steps to produce the final active pharmaceutical ingredient .
Wissenschaftliche Forschungsanwendungen
2-Hydroxy Atorvastatin tert-Butyl Ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules, particularly statins.
Biology: Studied for its role in inhibiting HMG-CoA reductase and its effects on cholesterol metabolism.
Medicine: Integral in the development of atorvastatin, which is used to manage hypercholesterolemia and reduce the risk of cardiovascular diseases.
Industry: Employed in the large-scale production of atorvastatin and related compounds.
Wirkmechanismus
The mechanism of action of 2-Hydroxy Atorvastatin tert-Butyl Ester is closely related to its role as an intermediate in the synthesis of atorvastatin. Atorvastatin works by competitively inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis. By inhibiting this enzyme, atorvastatin reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy Atorvastatin: Another intermediate in the synthesis of atorvastatin, differing mainly in the absence of the tert-butyl ester group.
4-Hydroxy Atorvastatin: A positional isomer with hydroxylation at a different site on the molecule.
Atorvastatin Calcium: The final active pharmaceutical ingredient used in medications.
Uniqueness
2-Hydroxy Atorvastatin tert-Butyl Ester is unique due to its specific role in the synthetic pathway of atorvastatin. Its structure allows for the efficient introduction of chiral centers, which are crucial for the biological activity of atorvastatin. Additionally, the presence of the tert-butyl ester group provides stability and facilitates further synthetic transformations.
Eigenschaften
IUPAC Name |
tert-butyl (3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H43FN2O6/c1-23(2)34-33(36(45)39-29-13-9-10-14-30(29)43)32(24-11-7-6-8-12-24)35(25-15-17-26(38)18-16-25)40(34)20-19-27(41)21-28(42)22-31(44)46-37(3,4)5/h6-18,23,27-28,41-43H,19-22H2,1-5H3,(H,39,45)/t27-,28-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLSOBSINHEOSA-VSGBNLITSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H43FN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Spiro[oxirane-2,1'-pyrrolizine]](/img/structure/B583792.png)

![DL-[1,3-13C2]Glyceraldehyde](/img/structure/B583794.png)








![[1-13C]Glycolaldehyde](/img/structure/B583812.png)
